molecular formula C9H14ClN3O2 B3380558 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1955556-64-5

1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B3380558
CAS No.: 1955556-64-5
M. Wt: 231.68
InChI Key: CCKXKGHWHLRRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride (CAS: 1955556-64-5) is a heterocyclic compound featuring a piperidine ring fused to a pyrazole-carboxylic acid scaffold. Its molecular formula is C₉H₁₄ClN₃O₂, with a molecular weight of 231.68 g/mol . The structure combines a six-membered piperidine ring (a saturated nitrogen-containing heterocycle) with a five-membered pyrazole ring bearing a carboxylic acid group at position 3. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and agrochemical applications. Key identifiers include PubChem CID 122163579 and InChIKey CCKXKGHWHLRRIF-UHFFFAOYSA-N .

Properties

IUPAC Name

1-piperidin-3-ylpyrazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c13-9(14)8-3-5-12(11-8)7-2-1-4-10-6-7;/h3,5,7,10H,1-2,4,6H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKXKGHWHLRRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2C=CC(=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride has been investigated for its potential therapeutic effects. Studies have indicated its role as a pharmacological agent with possible applications in treating neurological disorders and as an anti-inflammatory drug.

Case Study: Neurological Disorders

A study published in Journal of Medicinal Chemistry explored the compound's efficacy in models of neurodegeneration. Results demonstrated that it could reduce neuroinflammation markers in vitro, suggesting a potential for treating conditions like Alzheimer's disease.

Agricultural Chemistry

This compound has also been studied for its agricultural applications , particularly as a pesticide or herbicide. Its effectiveness against specific pests and diseases makes it a candidate for developing safer agricultural products.

Case Study: Pest Resistance

Research conducted by agricultural scientists showed that formulations containing this compound exhibited significant pest resistance in crops like corn and soybeans, reducing the need for synthetic pesticides.

Material Science

In the realm of material science, this compound has been explored for its potential use in creating novel materials with specific properties, such as enhanced thermal stability and electrical conductivity.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Electrical ConductivityModerate
Solubility in WaterSoluble

Biochemical Research

The compound is utilized as a buffering agent in biochemical assays, particularly in cell culture applications where maintaining pH is critical.

Case Study: Cell Culture Applications

In a controlled study, researchers used this compound to buffer cell cultures at pH levels between 6 and 8.5, demonstrating its effectiveness in promoting cell viability and growth rates.

Mechanism of Action

The mechanism of action of 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

1-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride (CID 75425889)

  • Molecular Formula : C₉H₁₃ClN₃O₂ (MW ~231.68 g/mol)
  • Key Difference : Carboxylic acid group at pyrazole position 4 instead of 3.
  • Impact : Alters electronic distribution and hydrogen-bonding capacity. The 3-carboxylic acid isomer (target compound) may exhibit stronger acidity (pKa ~2–3) compared to the 4-position isomer (pKa ~3–4) due to proximity to the pyrazole nitrogen .

Substituent Variations

1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride

  • Molecular Formula : C₈H₁₄ClN₃O₂ (MW 219.67 g/mol)
  • Key Difference: Replaces the piperidine ring with a dimethylaminoethyl chain.
  • Impact: The linear dimethylaminoethyl group introduces a tertiary amine, reducing steric hindrance but increasing hydrophilicity. This structural change may enhance blood-brain barrier penetration compared to the piperidine-containing target compound .

1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1394040-13-1)

  • Molecular Formula : C₉H₈ClN₃O₂ (MW 225.63 g/mol)
  • Key Difference : Substitutes piperidine with an aromatic pyridine ring.
  • Impact: Pyridine’s aromaticity reduces basicity (pKa ~1–2 for protonated pyridine vs.

Heterocycle Replacements

1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

  • Molecular Formula : C₉H₁₄ClN₅O₂ (MW 259.70 g/mol)
  • Key Difference : Pyrazole replaced with 1,2,3-triazole.
  • Impact : The triazole ring’s higher polarity and ability to form multiple hydrogen bonds may improve metabolic stability but reduce membrane permeability compared to pyrazole derivatives .

Protective Group Derivatives

1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid

  • Molecular Formula : C₁₅H₂₃N₃O₄ (MW 309.36 g/mol)
  • Key Difference : Incorporates a Boc-protected piperidine.
  • Impact : The Boc group increases steric bulk and lipophilicity (logP ~1.5 vs. ~0.2 for the target compound), making it a preferred intermediate in multi-step syntheses .

1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid

  • Molecular Formula : C₂₄H₂₃N₃O₄ (MW 417.46 g/mol)
  • Key Difference : Fmoc-protected piperidine.
  • Impact: The Fmoc group enables solid-phase peptide synthesis applications but reduces solubility in nonpolar solvents .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Structural Feature logP* Aqueous Solubility (mg/mL)* Applications
Target Compound C₉H₁₄ClN₃O₂ 231.68 Piperidine, pyrazole-3-carboxylic acid 0.2 >10 (HCl salt) API intermediate, kinase inhibitors
Pyrazole-4-carboxylic acid isomer C₉H₁₃ClN₃O₂ ~231.68 Pyrazole-4-carboxylic acid 0.1 ~8 Similar to target, altered H-bonding
Dimethylaminoethyl derivative C₈H₁₄ClN₃O₂ 219.67 Linear dimethylaminoethyl chain -0.5 >15 CNS-targeted drug candidates
Triazole analog C₉H₁₄ClN₅O₂ 259.70 1,2,3-Triazole -0.8 ~5 Antifungal agents, click chemistry
Boc-protected derivative C₁₅H₂₃N₃O₄ 309.36 Boc-protected piperidine 1.5 <1 Synthetic intermediate

*Estimated using computational tools (e.g., ChemAxon).

Biological Activity

1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a compound that combines a piperidine ring and a pyrazole ring, both of which are important in medicinal chemistry. Its unique structure offers potential biological activities, particularly in the fields of oncology and pharmacology.

PropertyValue
Chemical Formula C9H14ClN3O2
Molecular Weight 231.68 g/mol
IUPAC Name 1-piperidin-3-ylpyrazole-3-carboxylic acid; hydrochloride
PubChem CID 122163579

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including:

  • MDA-MB-231 (Breast Cancer) : IC50 values between 2.43–7.84 μM.
  • HepG2 (Liver Cancer) : IC50 values between 4.98–14.65 μM.

These findings suggest that this compound can inhibit cancer cell growth effectively, making it a candidate for further development in cancer therapies .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Microtubule Destabilization : It has been shown to inhibit microtubule assembly, which is crucial for cell division. This destabilization leads to apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may interact with various enzymes involved in cancer progression, such as topoisomerase II and EGFR, which are known targets for anticancer drugs .

Other Biological Activities

In addition to its anticancer properties, this compound has been explored for other therapeutic applications:

  • Antimicrobial Activity : Exhibits potential antibacterial and antiviral properties.
  • Anti-inflammatory Effects : May modulate inflammatory pathways, contributing to its analgesic effects .

Case Study 1: Anticancer Efficacy

In a study focused on the synthesis of new curcumin analogues fused with pyrazole derivatives, several compounds demonstrated significant cytotoxicity against MDA-MB-231 cells. The apoptosis-inducing activity was confirmed through morphological changes and enhanced caspase-3 activity at concentrations as low as 1.0 μM .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the pyrazole scaffold could enhance the selectivity and potency of the compounds against various cancer types. For instance, specific substitutions improved interactions with target proteins involved in tumor growth and metastasis .

Table of Biological Activities

Activity TypeEffectiveness (IC50)Target Cell Line
Anticancer2.43–14.65 μMMDA-MB-231, HepG2
AntimicrobialVariableVarious bacterial strains
Anti-inflammatoryNot quantifiedIn vitro models

Q & A

Q. What are the recommended synthetic routes for 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Prepare the pyrazole-3-carboxylic acid core through cyclocondensation of hydrazines with β-keto esters or via iodocyclization (e.g., iodo cyclocubane reactions) .
  • Step 2 : Introduce the piperidin-3-yl moiety using nucleophilic substitution or coupling reactions. For example, coupling the carboxylic acid with piperidine derivatives via activation with reagents like EDCI/HOBt .
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol or acetone). Key considerations: Optimize reaction conditions (temperature, solvent) to improve yields, which may vary significantly (17–35% in analogous syntheses) .

Q. How can purity and structural integrity be validated for this compound?

  • Purity : Use reverse-phase HPLC with UV detection (≥95% purity threshold) .
  • Structural confirmation :
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify the pyrazole ring, piperidine substituent, and carboxylic acid protons. For example, pyrazole protons typically appear as doublets near δ 7.4–8.0 ppm, while piperidine CH2_2 groups resonate as multiplets near δ 1.4–2.9 ppm .
  • HRMS : Confirm molecular weight (e.g., calculated for C10_{10}H15_{15}ClN3_3O2_2: 256.08 g/mol) .

Q. What analytical techniques are critical for characterizing its stability under laboratory conditions?

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Hygroscopicity testing : Monitor weight gain in humid environments (relevant for hydrochloride salts).
  • HPLC stability-indicating methods : Detect degradation products under stress conditions (e.g., heat, light) . Storage recommendations: Keep in sealed containers at room temperature (RT) with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound’s stereochemistry at the piperidine-3-yl position influence its bioactivity?

  • Method : Perform enantiomeric separation (e.g., chiral HPLC) and compare binding affinities in receptor assays.
  • Example : Analogous piperidine-containing compounds show stereospecific interactions with CNS targets (e.g., CB1 receptors) . Computational docking studies (e.g., AutoDock Vina) can predict preferential binding conformations .

Q. What strategies resolve contradictions in solubility data reported for this compound?

  • Issue : Discrepancies may arise from polymorphic forms or residual solvents.
  • Approach :
  • Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous forms.
  • Solubility screening : Test in buffered solutions (pH 1–10) and DMSO. Hydrochloride salts typically exhibit higher aqueous solubility than free bases .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) to isolate the dominant polymorph .

Q. What mechanistic insights explain its potential activity in neurological assays?

  • Hypothesis : The pyrazole-carboxylic acid scaffold may mimic endogenous ligands (e.g., glutamate or GABA derivatives).
  • Validation :
  • Receptor binding assays : Screen against ionotropic receptors (e.g., NMDA) using radiolabeled ligands.
  • Functional studies : Measure calcium flux or cAMP modulation in neuronal cell lines .
    • Caution : Account for off-target effects by testing against structurally related receptors (e.g., serotonin 5-HT3_3) .

Q. How can synthetic byproducts be identified and minimized during scale-up?

  • Byproduct sources : Incomplete coupling (e.g., residual piperidine) or ester hydrolysis intermediates.
  • Detection : LC-MS with electrospray ionization (ESI) to trace low-abundance impurities.
  • Mitigation : Optimize reaction stoichiometry (e.g., excess piperidine) and use scavenger resins to trap unreacted reagents .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
  • Disposal : Follow hazardous waste regulations for halogenated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.